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Compound of Interest

Compound Name: Alisporivir intermediate-1

Cat. No.: B612759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisporivir (DEB-025), a non-immunosuppressive cyclophilin inhibitor, has demonstrated

significant potential as a host-targeting antiviral agent, particularly against the hepatitis C virus

(HCV). Its unique mechanism of action, which involves disrupting the interaction between host

cyclophilin A (CypA) and the viral NS5A protein, offers a high barrier to resistance. The

synthesis of this complex cyclic peptide involves a critical linear precursor, identified as

Alisporivir intermediate-1. This technical guide provides a comprehensive overview of this

intermediate, including its identification, synthesis, and role in the production of Alisporivir.

Identification of Alisporivir Intermediate-1
Alisporivir intermediate-1 is the open-chain peptide precursor to the final cyclic structure of

Alisporivir. Its chemical identity has been confirmed with the assigned CAS Number: 882506-

05-0.

Table 1: Chemical and Physical Properties of Alisporivir Intermediate-1
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Property Value

CAS Number 882506-05-0

Molecular Formula C74H132N12O17

Molecular Weight 1461.91 g/mol

Appearance White to off-white solid

Peptide Sequence
H-D-MeAla-EtVal-Val-Meleu-Ala-(D)Ala-MeLeu-

MeLeu-MeVal-MeBmt-αAbu-OH

Synthetic Pathway Overview
The synthesis of Alisporivir is a multi-step process that begins with the assembly of its linear

precursor, Alisporivir intermediate-1. This is followed by a crucial intramolecular cyclization

step to form the final macrocyclic structure. The overall process can be visualized as a

convergent synthesis where the complex linear peptide is first constructed and then cyclized.
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Figure 1: Overall synthetic workflow for Alisporivir production.

Experimental Protocols
While specific, detailed industrial-scale protocols are often proprietary, the synthesis of

Alisporivir intermediate-1 and its subsequent cyclization can be understood through
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established peptide synthesis methodologies. The following represents a generalized

experimental protocol based on available information, including patent literature.

Synthesis of the Linear Peptide Precursor (Alisporivir
Intermediate-1)
The synthesis of the undecapeptide linear precursor is a complex undertaking due to the

presence of several N-methylated amino acids and the specialized amino acid (4R)-4-[(E)-2-

butenyl]-4,N-dimethyl-L-threonine (MeBmt). Solid-phase peptide synthesis (SPPS) is a

common strategy for such complex peptides.

General SPPS Protocol:

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is selected to anchor

the C-terminal amino acid, α-aminobutyric acid (αAbu).

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing

peptide chain. For each cycle, the following steps are performed:

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

Activation and Coupling: The next protected amino acid is activated using a coupling agent

(e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Incorporation of N-methylated Amino Acids: The coupling of N-methylated amino acids often

requires optimized conditions to overcome steric hindrance.

Cleavage from Resin: Once the linear peptide is fully assembled, it is cleaved from the solid

support using a cleavage cocktail (e.g., a solution containing trifluoroacetic acid).

Purification: The crude linear peptide is purified using techniques such as reversed-phase

high-performance liquid chromatography (RP-HPLC).

Cyclization of Alisporivir Intermediate-1 to Alisporivir
The final and critical step is the intramolecular cyclization of the linear precursor.
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General Cyclization Protocol (based on patent CN103145811A):

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), Alisporivir
intermediate-1 is dissolved in a suitable organic solvent. Activating agents such as 1-

hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) are added to the

solution.

Addition of Cyclizing Agent: A solution of a cyclizing agent, such as triphosgene, dissolved in

an organic solvent is added dropwise to the reaction mixture.

Reaction Monitoring: The reaction is allowed to proceed, and its progress is monitored using

an appropriate analytical technique (e.g., HPLC).

Workup and Purification: Upon completion, the reaction is quenched, and the pH is adjusted

to alkaline. The crude Alisporivir is then purified to a high degree using chromatographic

methods.

Table 2: Key Reagents in the Synthesis of Alisporivir

Reagent/Component Function

Protected Amino Acids Building blocks of the peptide chain

Solid Support (Resin) Anchor for the growing peptide in SPPS

Coupling Agents (e.g., HBTU, DIC) Facilitate peptide bond formation

Activating Agents (e.g., HOAt) Enhance the efficiency of cyclization

Cyclizing Agent (e.g., Triphosgene) Promotes the intramolecular ring closure

Organic Solvents Reaction and purification media

Mechanism of Action of Alisporivir: A Signaling
Pathway Perspective
Alisporivir's antiviral activity stems from its ability to inhibit the host protein, cyclophilin A

(CypA). CypA is a peptidyl-prolyl isomerase that is co-opted by the hepatitis C virus to aid in the
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proper folding and function of its non-structural protein 5A (NS5A). The interaction between

CypA and NS5A is essential for the formation of the viral replication complex.
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Figure 2: Signaling pathway of Alisporivir's mechanism of action.

By binding to the active site of CypA, Alisporivir prevents its interaction with NS5A. This

disruption inhibits the formation of a functional replication complex, thereby blocking HCV RNA

replication.
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Conclusion
Alisporivir intermediate-1 is a cornerstone in the chemical synthesis of the potent antiviral

agent, Alisporivir. Its multi-step synthesis, involving the precise assembly of a complex linear

peptide, highlights the challenges and intricacies of modern pharmaceutical manufacturing.

Understanding the properties and synthetic routes to this intermediate is crucial for the

continued development and optimization of Alisporivir and other next-generation cyclophilin

inhibitors. The targeted mechanism of action of the final product underscores the potential of

host-targeting antivirals in combating viral diseases.

To cite this document: BenchChem. [Unveiling Alisporivir Intermediate-1: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612759#alisporivir-intermediate-1-cas-number-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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